Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Umbralisib Patient Monitoring Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Umbralisib
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For researchers and clinicians, vigilant patient monitoring during umbralisib therapy is critical to managing
its safety profile. The key is proactive surveillance for immune-mediated and hepatic adverse events, which

require structured protocols for detection and management.

Summary of Monitoring Schedule and Key Parameters

The table below outlines the core quantitative monitoring schedule derived from clinical trial data and

prescribing guidelines [1] [2].

Table 1: Recommended Monitoring Schedule and Key Parameters

Monitoring Key Baseli Ongoing Monitoring Key Actions &
aseline
Domain Parameters Frequency Thresholds

| Hepatic Function | ALT, AST, Total Bilirubin | Yes | Every 2-4 weeks for the first 6 months, then every 1-3
months thereafter [2]. More frequently if elevations occur. | Withhold if ALT/AST >5x ULN [1].
Discontinue if ALT/AST >20x ULN or if accompanied by jaundice [1] [2]. | | Infection & CBC |
Neutrophils, Platelets, Signs/Symptoms of Infection | Yes | Periodic blood counts; vigilant clinical
monitoring [1]. | Withheld for ANC <0.5 x 10°%/L or Platelets <25 x 10%L [1]. Provide PJP and consider
antiviral prophylaxis [1]. | | Gastrointestinal | Diarrhea, Stool Frequency/Consistency, Abdominal Pain | Yes

(patient education) | At every clinical encounter. | Grade and manage based on severity (see Protocol 2). | |
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Dermatologic | Rash, Blistering, Mucosal Lesions | Yes | At every clinical encounter. | Withhold for severe

reactions. Discontinue for life-threatening reactions like SJS/TEN [1]. |

Protocol 1: Hepatic Adverse Event Management

Umbralisib is associated with serum enzyme elevations in a significant number of patients (grade >3 in

5.7% in an integrated analysis) [3]. The following workflow provides a structured response to hepatotoxicity.
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Procedure:

e Baseline Assessment: Obtain hepatic function panel (ALT, AST, Alkaline Phosphatase, Total
Bilirubin) before initiating therapy [1].
¢ Monitoring: Schedule LFTs as per Table 1. Increase frequency to every 1-2 weeks upon any
observed elevation.
e Dose Modification:
o Withholding Dose: As shown in the workflow, withhold umbralisib for ALT/AST >5x ULN [1].
o Dose Reduction: Once LFTs resolve to <3x ULN, resume therapy at a reduced dose (First
reduction: 600 mg; Second: 400 mg) [1].
o Permanent Discontinuation: Discontinue umbralisib for life-threatening events, including
ALT/AST >20x ULN or appearance of jaundice [1] [2].

Protocol 2: Diarrhea and Colitis Management

Diarrhea was a frequent (52.3%) and sometimes severe (7.3% grade >3) treatment-emergent adverse event

[3]. It is critical to distinguish between low-grade diarrhea and more serious non-infectious colitis.

Procedure:

e Patient Education: Prior to therapy initiation, educate patients to immediately report any onset of
diarrhea, abdominal pain, or blood/mucus in stool [1].
e Assessment: Evaluate for infectious causes (e.g., C. difficile) and severity.
o Grade 1-2 (Mild/Moderate): Up to 6 stools per day over baseline.
o Grade 3 (Severe): >6 stools per day over baseline; limiting self-care ADL [1].
¢ Dose Modification:
o Grade 1-2 (Persistent or Recurrent): Withhold umbralisib until resolution to Grade <1.
Resume at the same or a reduced dose [1].
o Grade 3 (Severe): Withhold umbralisib until resolution to Grade <1. Resume at a reduced
dose [1].
o Life-Threatening or Recurrent Severe Colitis: Permanently discontinue umbralisib [1].

Experimental Protocol: Liver Function Monitoring in Clinical
Trials
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This detailed methodology is suitable for generating the pharmacokinetic and safety data referenced in the

application notes.

Objective: To evaluate the incidence, timing, and severity of umbralisib-induced hepatotoxicity in a clinical

trial setting.

Materials:

o Patients with relapsed/ref refractory lymphoid malignancies eligible for umbralisib therapy (800 mg

orally daily).
e Equipment for venipuncture.
e Standard clinical chemistry analyzers.

Workflow:

e Baseline Sample: Collect blood serum for ALT, AST, and Total Bilirubin within 7 days prior to cycle 1,
day 1.
¢ On-Treatment Sampling: Collect samples for LFTs:
o High-Frequency Phase: Every 2 weeks for the first 2 cycles (Cycles 1-2).
o Reduced-Frequency Phase: Every 4 weeks for the subsequent 4 cycles (Cycles 3-6).
o Maintenance Phase: Every 12 weeks after Cycle 6 until treatment discontinuation.
e Data Analysis:
o Calculate the incidence and grade of AST/ALT elevations per CTCAE criteria.
o Analyze the time to onset of the first Grade =3 event.
o Correlate LFT elevations with dose reductions, interruptions, and discontinuations.

Research Implications and Conclusion

The monitoring protocols highlight the significant management required for umbralisib's toxicities. The
subsequent voluntary withdrawal of the drug from the market due to an unfavorable risk-benefit profile in
long-term follow-up fundamentally changes its clinical relevance [2]. For the research community,
umbralisib serves as a critical case study in the on-target, off-tumor toxicities associated with PI3K$

inhibition and the absolute necessity of long-term safety surveillance, even after accelerated approval.

Future drug development in this class should focus on:

¢ Improved Selectivity: Designing inhibitors with cleaner profiles to reduce immune-mediated
toxicities.
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e Biomarker Identification: Discovering predictive biomarkers for efficacy and toxicity to better select
patient populations.

¢ Novel Dosing Strategies: Exploring intermittent dosing schedules to mitigate cumulative toxicity
while maintaining anti-tumor efficacy.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Umbralisib Patient Monitoring Application Notes]. Smolecule,
[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b003178#umbralisib-patient-

monitoring-schedule]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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